molecular formula C16H14F2N4O B6624024 2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide

2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide

Cat. No.: B6624024
M. Wt: 316.30 g/mol
InChI Key: XUGVVKDUHVUGRK-UHFFFAOYSA-N
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Description

2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyano group and a methyl group, an acetamide moiety, and a difluorophenyl group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N4O/c1-10-3-4-11(8-19)16(20-10)22(2)9-15(23)21-14-6-12(17)5-13(18)7-14/h3-7H,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGVVKDUHVUGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)C#N)N(C)CC(=O)NC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, heating, and stirring at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalysts, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound’s unique properties make it useful in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression modulation, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and fluorinated pyridines, which share structural features and chemical properties .

Uniqueness

What sets 2-[(3-cyano-6-methylpyridin-2-yl)-methylamino]-N-(3,5-difluorophenyl)acetamide apart is its specific combination of functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted research and application development.

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